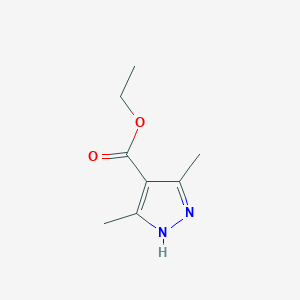
Ethyl-3,5-Dimethyl-1H-pyrazol-4-carboxylat
Übersicht
Beschreibung
Ethyl-3,5-Dimethyl-1H-Pyrazol-4-carboxylat ist eine organische Verbindung, die zur Klasse der Pyrazolcarbonsäuren und Derivate gehört. Diese Verbindungen zeichnen sich durch einen Pyrazolring aus, in dem ein Wasserstoffatom durch eine Carbonsäuregruppe ersetzt wird . Die Summenformel von this compound lautet C8H12N2O2, und es hat ein Molekulargewicht von 168,19 g/mol .
Herstellungsmethoden
Die Synthese von this compound kann durch verschiedene Synthesewege erreicht werden. Eine gängige Methode beinhaltet die Reaktion von 2-Amino-3,5-dimethylpyrazin mit Dimethylcarbonat in einem organischen Lösungsmittel, um this compound zu bilden. Dieser Zwischenstoff wird dann unter sauren Bedingungen hydrolysiert, um 3,5-Dimethyl-1H-Pyrazol-4-carbonsäure zu erhalten . Die Veresterung dieser Säure mit Ethanol in Gegenwart eines Katalysators liefert den gewünschten Ethylester .
Wissenschaftliche Forschungsanwendungen
Ethyl-3,5-Dimethyl-1H-Pyrazol-4-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie dient es als Vorläufer für die Entwicklung bioaktiver Verbindungen. In der Medizin wird es auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Aktivitäten . In der Industrie wird es zur Herstellung verschiedener chemischer Zwischenprodukte und Spezialchemikalien eingesetzt .
Safety and Hazards
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is classified as a combustible solid . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed . It’s also advised to wear personal protective equipment/face protection .
Wirkmechanismus
Der Wirkungsmechanismus von Ethyl-3,5-Dimethyl-1H-Pyrazol-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Ein bekanntes Ziel ist das Enzym cAMP-spezifische 3’,5’-cyclische Phosphodiesterase 4D, das eine Rolle bei der Regulierung des intrazellulären cAMP-Spiegels spielt . Durch die Hemmung dieses Enzyms kann die Verbindung verschiedene Zellprozesse modulieren und ihre biologischen Wirkungen ausüben.
Biochemische Analyse
Biochemical Properties
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic functions. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate impacts various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzyme functions, as well as alterations in gene expression. For instance, the compound has been found to inhibit certain kinases, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular morphology and function .
Dosage Effects in Animal Models
The effects of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. The compound’s metabolism involves its conversion into various metabolites, which may have distinct biological activities .
Transport and Distribution
Within cells and tissues, Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein synthesis and folding .
Vorbereitungsmethoden
The synthesis of 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1h-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid . The esterification of this acid with ethanol in the presence of a catalyst produces the desired ethyl ester .
Analyse Chemischer Reaktionen
Ethyl-3,5-Dimethyl-1H-Pyrazol-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Alkohole . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Ethyl-3,5-Dimethyl-1H-Pyrazol-4-carboxylat kann mit anderen ähnlichen Verbindungen wie Ethyl-1,3-Dimethyl-1H-pyrazol-5-carboxylat und Ethyl-1,5-Dimethyl-1H-pyrazol-3-carboxylat verglichen werden . Diese Verbindungen teilen eine ähnliche Pyrazolringstruktur, unterscheiden sich jedoch in der Position und Anzahl der Methylgruppen und Carbonsäureester. Das einzigartige Substitutionsmuster von this compound trägt zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei.
Eigenschaften
IUPAC Name |
ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKARVLFIJPHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189206 | |
| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35691-93-1 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS3UNU86DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)







![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

